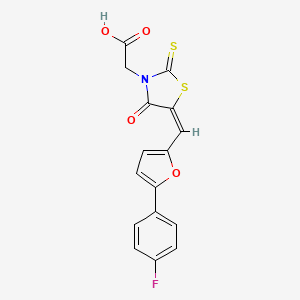

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

説明

The compound (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid belongs to the thiazolidinone class, characterized by a central 4-oxo-2-thioxothiazolidine scaffold. Key structural features include:

- Furan ring: Substituted with a 4-fluorophenyl group at the 5-position.

- Methylene bridge: Connects the furan moiety to the thiazolidinone core.

- This compound’s fluorinated aromatic group confers electronic and steric properties that influence reactivity, binding affinity, and pharmacokinetics.

特性

IUPAC Name |

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUOYVAXETUXMD-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound featuring a thiazolidinone core, furan moiety, and a fluorinated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 247.23 g/mol. The structure includes:

- Thiazolidinone ring : Known for various biological activities.

- Furan moiety : Contributes to the compound's reactivity and biological interactions.

- 4-Fluorophenyl group : Enhances the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinone frameworks exhibit notable anticancer properties. For instance, compounds similar to (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have shown moderate to strong antiproliferative activity in leukemia cell lines. A study indicated that specific derivatives (e.g., 5e and 5f) displayed significant cytotoxicity, inducing apoptosis through mechanisms involving:

- Cell Cycle Arrest : The compounds affect the cell cycle, leading to increased apoptosis rates.

- LDH Assay : Used to measure cytotoxicity levels.

- Flow Cytometric Analysis : To analyze the effects on cell populations.

The findings suggest that electron-donating groups on the thiazolidinone moiety play a crucial role in enhancing anticancer activity, with optimal positioning leading to improved efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound also exhibits antimicrobial activity. Several studies have evaluated similar thiazolidinone derivatives against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2–4 µg/mL, indicating potent antibacterial effects against Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| (E)-2-(5-(...) | Thiazolidinone, Furan, Fluorophenyl | Moderate to strong in leukemia cell lines | MIC 2–4 µg/mL against Gram-positive bacteria |

| 5e | Thiazolidinone | High cytotoxicity | Effective against MRSA |

| 5f | Thiazolidinone | Significant apoptosis induction | Effective against various strains |

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Evaluation :

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is , with a molecular weight of approximately 437.5 g/mol . The compound features a thiazolidinone ring fused with a furan moiety and an acetic acid side chain, which contributes to its diverse biological activities.

Synthesis Process:

The synthesis typically involves multi-step organic reactions, including the formation of the thiazolidinone framework and the introduction of the furan and fluorophenyl substituents. Key methods may include:

- Condensation Reactions: Utilizing starting materials such as furan derivatives and thioamide compounds.

- Purification Techniques: Employing chromatography to isolate the final product after synthesis.

Biological Activities

Research indicates that (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits several promising biological activities:

-

Antimicrobial Properties:

- The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 µg/mL .

- Its structure suggests potential as an antibacterial agent, which is significant in the context of rising antibiotic resistance.

- Anticancer Potential:

-

Anti-inflammatory Effects:

- The presence of specific functional groups in the compound may confer anti-inflammatory properties, which are valuable in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Activity

A study published in Chemical Communications evaluated a series of rhodanine-furan conjugates, including (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (A549, PC-3, HepG2) demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values ranged from 7.0 to 20.3 µM, suggesting that modifications to the thiazolidinone structure can enhance anticancer efficacy .

類似化合物との比較

Structural and Functional Analogues

The table below compares the target compound with structurally related thiazolidinone derivatives:

*Estimated based on structural similarity to analogs.

Key Structural Differences and Implications

Aromatic Substituents

- 4-Fluorophenyl (Target Compound) : The fluorine atom is electron-withdrawing, increasing electrophilicity and metabolic stability compared to electron-donating groups like methoxy .

- 4-Methoxyphenyl (Analog) : Methoxy’s electron-donating nature reduces reactivity but improves aqueous solubility, which may enhance bioavailability .

- 2-Chloro-5-(trifluoromethyl)phenyl (Analog) : The trifluoromethyl and chlorine groups introduce strong hydrophobicity and steric bulk, likely improving membrane permeability and target selectivity (e.g., lethal factor inhibition) .

Core Heterocycle

- Furan vs.

Side Chain Modifications

- Acetic Acid vs. Hydrazide/Amide : The acetic acid moiety in the target compound increases polarity, favoring interactions with polar enzyme pockets. In contrast, hydrazide derivatives (e.g., ) may exhibit stronger chelation properties with metal ions.

Pharmacological Potential

- Enzyme Inhibition : The chloro-trifluoromethyl analog’s activity against lethal factor (a Bacillus anthracis toxin) suggests the target compound’s fluorophenyl group may also support interactions with protease active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。